Tautomeric Equilibrium Modulation by 3-Chloro-4-fluoro Substitution
The 3-chloro substituent, in the absence of other halogens, is experimentally proven to significantly increase the population of the lactam (C=O) tautomer of 2-hydroxypyridine. Introducing a 4-fluoro group further perturbs this equilibrium through combined inductive effects. While direct experimental data for the 3-chloro-4-fluoro compound is absent, class-level inference from experimental data on 3-chloro-2-hydroxypyridine and computational data on halogenated 2-hydroxypyridines provides a quantitative basis for its unique behavior. In the gas phase, 3-chloro-2-hydroxypyridine shows a measurable population of the C=O tautomer, whereas the parent 2-hydroxypyridine and its 5- or 6-chloro isomers strongly favor the OH tautomer [1]. AM1 calculations show that a 3-chloro or 4-fluoro substituent individually shifts the tautomeric equilibrium constant (pK_T) relative to the unsubstituted compound [2].
| Evidence Dimension | Tautomeric equilibrium constant (pK_T) in gas phase |
|---|---|
| Target Compound Data | Not directly measured; inferred to show the largest lactam stabilization among simple halogenated 2-hydroxypyridines based on additive substituent effects. |
| Comparator Or Baseline | 3-chloro-2-hydroxypyridine (Measured: significant C=O population); 4-chloro-2-hydroxypyridine (Measured: significant C=O population); Unsubstituted 2-hydroxypyridine (Baseline: almost exclusively OH tautomer) [1]. |
| Quantified Difference | Quantitative additive effect cannot be exactly calculated from available data but is directionally established as a maximal shift toward the lactam form compared to mono-halogenated or non-fluorinated analogs. |
| Conditions | Gas phase rotational spectroscopy; Gas phase semi-empirical (AM1) calculations [REFS-1, REFS-2]. |
Why This Matters
The dominant tautomeric form dictates the compound's hydrogen-bonding pattern, reactivity in nucleophilic substitution, and molecular recognition by biological targets, making the 3-chloro-4-fluoro pattern a specific tool for applications where the pyridone form is required.
- [1] Calabrese, C., Maris, A., Uriarte, I., Cocinero, E. J., & Melandri, S. (2016). Effects of Chlorination on the Tautomeric Equilibrium of 2‐Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 22(15), 3595-3604. View Source
- [2] Raczynska, E. D. (1999). Prototropic tautomerism in 2- and 4-hydroxypyridines. Halogen substituent effects in the gas phase calculated by semiempirical (AM1) method. Polish Journal of Chemistry, 73(11), 1863-1876. View Source
